molecular formula C11H13NO B1581603 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one CAS No. 73644-95-8

3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

Cat. No.: B1581603
CAS No.: 73644-95-8
M. Wt: 175.23 g/mol
InChI Key: NAUWUGHLFUVNQH-UHFFFAOYSA-N
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Description

3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing rings, and this particular compound features a benzene ring fused to the azepine ring. The presence of the methyl group at the 3-position and the carbonyl group at the 2-position adds to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzophenone with methyl acrylate under basic conditions to form the azepine ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the azepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene or azepine ring.

Scientific Research Applications

3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4,5-dihydro-1H-benzo[d]azepin-2(3H)-one: Lacks the methyl group at the 3-position.

    3-methyl-1H-benzo[d]azepin-2(3H)-one: Lacks the hydrogenation at the 4,5-positions.

    1H-benzo[d]azepin-2(3H)-one: Lacks both the methyl group and the hydrogenation at the 4,5-positions.

Uniqueness

3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is unique due to the combination of the methyl group at the 3-position and the hydrogenation at the 4,5-positions. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methyl-2,5-dihydro-1H-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12-7-6-9-4-2-3-5-10(9)8-11(12)13/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUWUGHLFUVNQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC=CC=C2CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357362
Record name 3-Methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73644-95-8
Record name 3-Methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

At 140° C., 2-chloro-N-methyl-N-phenethyl-acetamide (20 g, 94 mmol) and aluminum trichloride (18.9 g, 142 mmol, 1.5 eq.) were heated for 8 hours. The mixture was allowed to cool to ambient temperature and poured over ice. The mixture was extracted with dichlomethane (3×200 mL) and dried with sodium sulfate. The solvent was evaporated to give 3-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one (18.2 g, 100%): 1H NMR (300 MHz, CDCl3) δ 7.1 (m, 4H), 3.92 (s, 2H), 3.71 (t, 2H), 3.15 (t, 2H), 3.03 (s, 3H).
Quantity
20 g
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reactant
Reaction Step One
Quantity
18.9 g
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a slurry of sodium hydride (1.1 eq) in 15 mL of dry DMF was added 2,3,4,5-tetrahydro-1H-3-benzazepin-2-one (0.0042 moles) as a solution in 10 mL of DMF. Methyl iodide (about 2 eq.) was then added. When complete by TLC, the reaction mixture was poured over ice and extracted into ethyl acetate. The organic layer was washed with water, followed by brine. The organic layer was then dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by HPLC (LC 2000), eluting with an ethyl acetate/hexane system to give 3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.0042 mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
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